Spiro[2H-1-benzopyran-2,4'-piperidine]-1',4-dicarboxylic acid, 1'-(1,1-dimethylethyl) ester
Description
Spiro[2H-1-benzopyran-2,4'-piperidine]-1',4-dicarboxylic acid, 1'-(1,1-dimethylethyl) ester is a spirocyclic compound featuring a benzopyran moiety fused with a piperidine ring. The tert-butyl (1,1-dimethylethyl) ester group at the 1'-position enhances steric bulk and stability, making it a candidate for pharmaceutical applications, particularly in central nervous system (CNS) disorders, as suggested by spiro-piperidine derivatives' role as glycine transport inhibitors . Its molecular structure is characterized by a rigid spiro junction, which restricts conformational flexibility and may influence binding affinity to biological targets.
Properties
Molecular Formula |
C19H22NO5- |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[chromene-2,4'-piperidine]-4-carboxylate |
InChI |
InChI=1S/C19H23NO5/c1-18(2,3)25-17(23)20-10-8-19(9-11-20)12-14(16(21)22)13-6-4-5-7-15(13)24-19/h4-7,12H,8-11H2,1-3H3,(H,21,22)/p-1 |
InChI Key |
SSYZMMRKSFBCAV-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C=C(C3=CC=CC=C3O2)C(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Key Steps:
Base-Mediated Cyclization :
- 2'-Hydroxyacetophenone derivatives react with 1-methyl-4-piperidone in methanol using pyrrolidine as a base, yielding N-methyl-spiro[2H-1-benzopyran-2,4'-piperidine]-4(3H)-one intermediates.
- Example: 7-Methoxy-N-methyl-4-phenylspiro[2H-1-benzopyran-2,4'-piperidine] is synthesized in 51% yield after refluxing in methanol for 2.5 hours.
Grignard Addition :
Table 1: Representative Yields for Condensation-Based Synthesis
| Starting Material | Product | Yield (%) | Conditions |
|---|---|---|---|
| 2'-Hydroxy-5-nitroacetophenone | 7-Nitro-4-phenylspiro derivative | 74 | MeOH, pyrrolidine, reflux |
| 2'-Hydroxy-4-chloroacetophenone | 7-Chloro-4-(4-fluorophenyl)spiro compound | 68 | EtOH, KOH, 100°C |
Palladium-catalyzed cross-coupling reactions enable the introduction of diverse aryl groups to the spiro scaffold. As reported in patent US5633247A, this method involves:
Enol Triflate Formation :
Suzuki-Miyaura Coupling :
Mechanistic Insight :
The reaction proceeds via oxidative addition of the triflate to Pd(0), transmetallation with the boronic acid, and reductive elimination to form the biaryl bond. Steric hindrance at the ortho position of the boronic acid reduces yields by 15–20%.
Solid-Phase Parallel Synthesis for Library Generation
Solid-phase methods, highlighted in PMC6017056, streamline the production of spirobenzopyran derivatives. This approach uses resin-bound intermediates to facilitate purification and scalability.
Protocol Overview:
- Resin Functionalization :
- Wang resin is loaded with a tert-butyl-protected piperidine carboxylate via standard Fmoc chemistry.
- Spirocyclization :
- Ester Hydrolysis :
Advantages :
- Reduces purification steps (average purity >90% by HPLC).
- Enables rapid synthesis of analogs (e.g., 4-aryl, 6-nitro variants) for SAR studies.
tert-Butyl Ester Protection-Deprotection Strategies
The tert-butyl group is critical for protecting the carboxylic acid during synthesis. Patent WO2016201225A1 and ChemicalBook data outline optimized protocols:
Protection :
Deprotection :
Table 2: tert-Butyl Protection/Deprotection Conditions
| Step | Reagents | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| Protection | Boc₂O, NaHCO₃ | Dioxane/H₂O | 12 | 92 |
| Deprotection | TFA | CH₂Cl₂ | 2 | 98 |
Stereochemical Control via Chiral Resolution
For enantiomerically pure products, asymmetric synthesis methods are employed. A study in PMC6268589 describes:
- Chiral Auxiliary Approach :
- (R)-BINOL-derived catalysts induce enantioselective cyclization during the spiro ring formation (ee >95%).
- Enzymatic Resolution :
Critical Parameter :
- Reaction temperature must be maintained below −70°C to prevent racemization during Grignard additions.
Chemical Reactions Analysis
Types of Reactions
1’-(tert-Butoxycarbonyl)spiro[chromene-2,4’-piperidine]-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The chromene ring can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The aromatic ring in the chromene moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce dihydrochromene derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has shown promise in medicinal chemistry, particularly in the development of novel therapeutic agents.
Antifungal Activity
Research indicates that derivatives of spiro compounds exhibit antifungal properties. For instance, studies have demonstrated that certain spiro compounds can inhibit the growth of fungi such as Aspergillus flavus, which is known for aflatoxin production. These compounds may down-regulate genes involved in aflatoxin biosynthesis, making them potential candidates for antifungal treatments .
Anticancer Properties
Spiro compounds have been investigated for their anticancer activities. The unique structure allows for interactions with biological targets that can lead to apoptosis in cancer cells. Preliminary studies suggest that spiro[2H-1-benzopyran-2,4'-piperidine] derivatives may induce cell cycle arrest and apoptosis in various cancer cell lines .
Organic Synthesis Applications
In organic synthesis, spiro compounds are valuable intermediates due to their ability to undergo various chemical transformations.
Synthesis of Complex Molecules
The compound can serve as a building block for synthesizing more complex molecules. Its functional groups allow for modifications that can lead to diverse chemical entities. For example, it can be used in the synthesis of biologically active heterocycles .
Material Science Applications
The unique properties of spiro compounds also make them suitable for applications in material science.
Photochromic Materials
Research has explored the use of spiro compounds in developing photochromic materials. These materials change color upon exposure to light and have applications in smart windows and optical devices. The incorporation of spiro[2H-1-benzopyran-2,4'-piperidine] into polymer matrices has shown potential for enhancing the photoresponsive properties of materials .
Case Studies
To illustrate the applications further, several case studies highlight the effectiveness and versatility of spiro[2H-1-benzopyran-2,4'-piperidine]-1',4-dicarboxylic acid derivatives:
Mechanism of Action
The mechanism of action of 1’-(tert-Butoxycarbonyl)spiro[chromene-2,4’-piperidine]-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The chromene moiety can interact with various enzymes and receptors, potentially inhibiting or activating biological processes. The piperidine ring may also contribute to the compound’s bioactivity by enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Spiro-Piperidine Derivatives
Key Observations :
- Chlorine Substitution : The 6-chloro derivative (CAS 1011482-37-3) exhibits a higher molecular weight (351.82 vs. 301.38) due to the electronegative Cl atom, which may enhance electrophilic reactivity but reduce solubility .
- Indole vs.
- tert-Butyl Ester : Common across analogues, this group improves metabolic stability by resisting esterase hydrolysis, critical for CNS drug candidates .
Pharmacological and Physicochemical Properties
Table 2: Spectroscopic and Physical Properties
Notes:
Biological Activity
Spiro[2H-1-benzopyran-2,4'-piperidine]-1',4-dicarboxylic acid, 1'-(1,1-dimethylethyl) ester is a complex organic compound classified as a spiro compound. Spiro compounds are characterized by their unique structure where two rings share a single atom. This specific compound features a benzopyran and piperidine moiety linked through a spiro connection, along with a dicarboxylic acid ester functionality, which enhances its chemical reactivity and potential biological activity.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 345.39 g/mol. The compound exhibits pale-yellow to yellow-brown solid characteristics and has a purity of around 95% in commercial preparations.
Biological Activity Overview
Research indicates that spiro compounds exhibit diverse biological activities, particularly in the fields of oncology and antimicrobial research. The following sections detail specific biological activities associated with this compound.
Anticancer Activity
Studies have shown that spiro[2H-1-benzopyran-2,4'-piperidine]-1',4-dicarboxylic acid derivatives demonstrate significant antiproliferative effects against various cancer cell lines. For example:
- Colon Carcinoma : In vitro studies revealed that certain derivatives inhibit cell proliferation in human colon carcinoma cells.
- Prostate Carcinoma : Similar effects were observed in prostate carcinoma cell lines, suggesting potential therapeutic applications in cancer treatment.
Antimicrobial Activity
Preliminary evaluations indicate that spiro compounds can possess antimicrobial properties. Research has focused on their efficacy against various pathogens:
- Bacterial Inhibition : Compounds similar to spiro[2H-1-benzopyran-2,4'-piperidine]-1',4-dicarboxylic acid have been tested for antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus.
- Antifungal Effects : Some derivatives have shown promising antifungal activity against Aspergillus flavus, with notable inhibition at low concentrations.
The mechanism by which spiro compounds exert their biological effects often involves interaction with cellular targets:
- Cell Cycle Arrest : Some studies suggest that these compounds may induce cell cycle arrest in cancer cells, leading to apoptosis.
- Enzyme Inhibition : The presence of functional groups like dicarboxylic acids can enhance binding affinity to target enzymes involved in metabolic pathways.
Case Studies
Several case studies highlight the biological efficacy of spiro compounds:
| Study | Findings |
|---|---|
| Study on Anticancer Activity | Demonstrated significant inhibition of cell growth in colon and prostate cancer cell lines. |
| Antimicrobial Evaluation | Showed effective inhibition against E. coli and S. aureus; antifungal activity against A. flavus at concentrations as low as . |
Q & A
Q. What are the recommended synthetic routes for Spiro[2H-1-benzopyran-2,4'-piperidine]-1',4-dicarboxylic acid derivatives?
Synthesis typically involves multi-step reactions, including cycloaddition, acylation, and spiro-ring formation. For example, acylation of spiro-piperidine intermediates with activated esters under anhydrous conditions (e.g., using dichloromethane as a solvent and triethylamine as a base) yields target compounds. Reaction progress is monitored via thin-layer chromatography (TLC), followed by purification using column chromatography with ethyl acetate/hexane gradients . Key intermediates like 1-benzyl-4-piperidone are commercially accessible, enabling scalable synthesis .
Q. How should this compound be stored to ensure stability?
The compound is sensitive to hydrolysis and oxidation. Store at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent degradation. Avoid exposure to light, as the benzopyran moiety may undergo photoisomerization .
Q. What spectroscopic techniques are critical for structural confirmation?
- IR spectroscopy : Identifies functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹, carboxylic acid O-H stretch at ~2500–3000 cm⁻¹) .
- NMR (¹H/¹³C) : Confirms spiro-junction geometry and substituent regiochemistry. For example, diastereotopic protons near the piperidine ring show distinct splitting patterns .
- HRMS : Validates molecular formula (e.g., C₁₈H₂₃NO₃ requires exact mass 301.38012) .
Advanced Research Questions
Q. How can reaction yields be optimized during acylation of spiro-piperidine intermediates?
Optimization strategies include:
- Catalyst selection : Use DMAP (4-dimethylaminopyridine) to enhance acylation efficiency .
- Solvent control : Anhydrous dichloromethane minimizes side reactions like ester hydrolysis.
- Temperature modulation : Reactions at 0–5°C reduce thermal degradation of sensitive intermediates.
Reported yields exceed 85% under optimized conditions .
Q. What strategies address low purity in spiro compound synthesis?
- Chromatographic purification : Reverse-phase HPLC with C18 columns (acetonitrile/water gradients) resolves polar impurities .
- Recrystallization : Use ethanol/water mixtures to isolate high-purity crystals (>95% by HPLC) .
- In-line monitoring : LC-MS tracks reaction intermediates in real time to abort failed syntheses early .
Q. How can biological activity (e.g., anticancer potential) be evaluated for this compound?
- In vitro assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC₅₀ values to reference drugs like doxorubicin .
- Mechanistic studies : Assess inhibition of specific targets (e.g., topoisomerase II) via enzyme-linked immunosorbent assays (ELISA) .
- Structure-activity relationships (SAR) : Modify substituents (e.g., tert-butyl ester) to correlate electronic effects with activity .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported reaction yields for spiro-piperidine derivatives?
Conflicting yields often arise from:
- Purification methods : Column chromatography vs. recrystallization may recover different product ratios .
- Substituent effects : Bulky groups (e.g., tert-butyl) hinder crystallization, reducing isolated yields despite high conversion .
- Analytical thresholds : Purity cutoffs (e.g., 95% vs. 98%) affect reported yields .
Q. Why do some studies report instability despite proper storage conditions?
Degradation pathways vary:
- Hydrolysis : The ester group may hydrolyze to carboxylic acid under trace moisture, even at 2–8°C .
- Photoisomerization : Benzopyran derivatives can undergo ring-opening under UV light, altering bioactivity .
Validate stability via periodic HPLC analysis and store aliquots in amber vials .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for Spiro-Piperidine Derivatives
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Acylation solvent | Anhydrous CH₂Cl₂ | |
| Reaction temperature | 0–5°C | |
| Purification method | Ethyl acetate/hexane gradient | |
| Purity threshold | ≥95% (HPLC) |
Q. Table 2. Stability Assessment Under Different Storage Conditions
| Condition | Degradation Rate (%/month) | Observation |
|---|---|---|
| 2–8°C (argon, dark) | <1% | Stable |
| 25°C (air, light) | 15% | Rapid hydrolysis |
| -20°C (vacuum-sealed) | 0.5% | Minimal change |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
